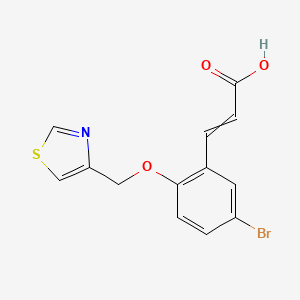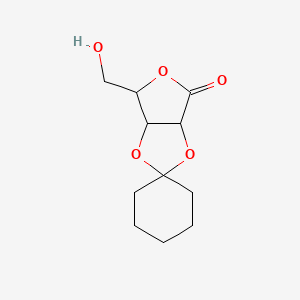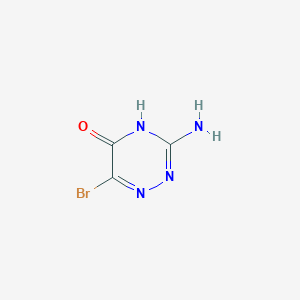![molecular formula C14H24FN3O3SSi B14094935 4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B14094935.png)
4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiolane ring, the introduction of the fluoropyrimidine moiety, and the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study biochemical pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-fluoropyrimidin-2(1H)-one: Lacks the oxathiolane ring and TBDMS group.
1-((2R,5S)-2-Hydroxymethyl-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one: Lacks the TBDMS protection.
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-pyrimidin-2(1H)-one: Lacks the fluorine atom.
Uniqueness
The uniqueness of 4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the TBDMS group provides protection for hydroxyl groups during synthesis, while the fluoropyrimidine moiety contributes to its potential as a pharmacologically active compound.
Eigenschaften
Molekularformel |
C14H24FN3O3SSi |
|---|---|
Molekulargewicht |
361.51 g/mol |
IUPAC-Name |
4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11?/m0/s1 |
InChI-Schlüssel |
PZAVJQRKDBGTSP-VUWPPUDQSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094852.png)
![N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14094864.png)
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl-](/img/structure/B14094865.png)


![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14094883.png)

![3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
![3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14094900.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)

![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094913.png)
![1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094924.png)
